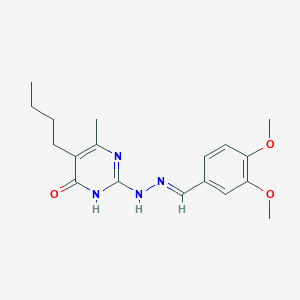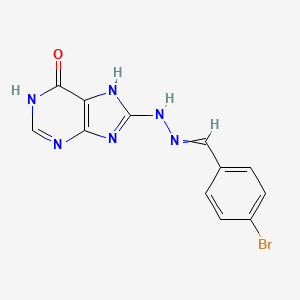
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine, also known as IPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. IPP is a member of the perimidine family of compounds, which are characterized by their fused six-membered and five-membered ring structures. IPP has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is not fully understood, but several studies have suggested that it may interact with specific receptors or enzymes in cells. For example, one study found that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine binds to the receptor tyrosine kinase Axl, which is involved in cell proliferation and survival. Other studies have suggested that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine may inhibit the activity of certain enzymes, such as protein kinases.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to exhibit a range of interesting biochemical and physiological effects. For example, several studies have reported that 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has anti-inflammatory properties, which may make it useful for treating inflammatory diseases. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has also been shown to have anti-tumor activity in some cancer cell lines, although further research is needed to fully understand its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in lab experiments is its high selectivity for certain proteins and receptors. This makes it a useful tool for studying specific cellular processes. However, one limitation of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine. One area of interest is the development of new synthetic methods for producing 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine and related compounds. Another area of research could involve the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a tool for studying protein-protein interactions in living cells. Finally, there may be potential applications for 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine in the development of new therapies for inflammatory diseases and cancer.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been described in several research articles. One common method involves the reaction of 4-isopropylbenzaldehyde with 1,3-cyclohexanedione in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to yield pure 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been investigated for its potential applications in a variety of scientific research areas. One of the most promising areas of research involves the use of 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine as a fluorescent probe for studying protein-protein interactions. 2-(4-isopropylphenyl)-2,3-dihydro-1H-perimidine has been shown to bind selectively to certain proteins, and its fluorescence properties make it a useful tool for monitoring protein-protein interactions in real-time.
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-perimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-13(2)14-9-11-16(12-10-14)20-21-17-7-3-5-15-6-4-8-18(22-20)19(15)17/h3-13,20-22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILVOBHJIPKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-perimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)
![(cyclopropylmethyl){1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6086905.png)

![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)

![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
